Cas no 886498-36-8 (2,4-Difluorocinnamyl bromide)

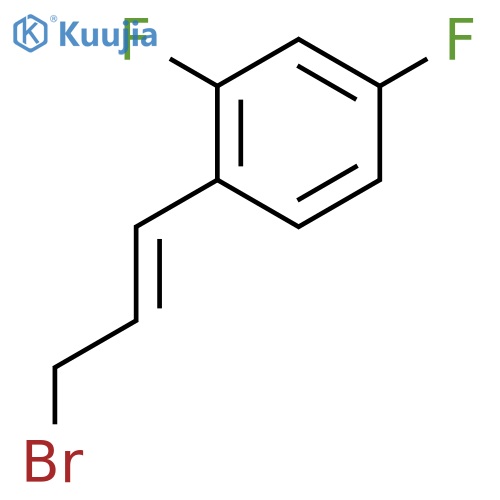

2,4-Difluorocinnamyl bromide structure

商品名:2,4-Difluorocinnamyl bromide

2,4-Difluorocinnamyl bromide 化学的及び物理的性質

名前と識別子

-

- 1-[(1E)-3-Bromo-1-propen-1-yl]-2,4-difluorobenzene

- 2,4-Difluorocinnamyl bromide

- 1-[(1E)-3-BROMOPROP-1-EN-1-YL]-2,4-DIFLUOROBENZENE

- AKOS015956580

- 886498-36-8

- 1-[(E)-3-bromoprop-1-enyl]-2,4-difluorobenzene

-

- MDL: MFCD04116060

- インチ: InChI=1S/C9H7BrF2/c10-5-1-2-7-3-4-8(11)6-9(7)12/h1-4,6H,5H2/b2-1+

- InChIKey: FRLMGNPURKJXFV-OWOJBTEDSA-N

- ほほえんだ: C(=C\C1=C(C=C(C=C1)F)F)/CBr

計算された属性

- せいみつぶんしりょう: 231.96992Da

- どういたいしつりょう: 231.96992Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

2,4-Difluorocinnamyl bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC302013-5g |

2,4-Difluorocinnamyl bromide |

886498-36-8 | 5g |

£154.00 | 2025-02-21 | ||

| TRC | D106345-250mg |

2,4-Difluorocinnamyl bromide |

886498-36-8 | 250mg |

$ 115.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531584-1g |

(E)-1-(3-bromoprop-1-en-1-yl)-2,4-difluorobenzene |

886498-36-8 | 98% | 1g |

¥855.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531584-5g |

(E)-1-(3-bromoprop-1-en-1-yl)-2,4-difluorobenzene |

886498-36-8 | 98% | 5g |

¥2761.00 | 2024-04-26 | |

| Apollo Scientific | PC302013-1g |

2,4-Difluorocinnamyl bromide |

886498-36-8 | 1g |

£55.00 | 2025-02-21 | ||

| TRC | D106345-500mg |

2,4-Difluorocinnamyl bromide |

886498-36-8 | 500mg |

$ 195.00 | 2022-06-06 |

2,4-Difluorocinnamyl bromide 関連文献

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

886498-36-8 (2,4-Difluorocinnamyl bromide) 関連製品

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬